![molecular formula C10H8Cl2O2S2 B14587422 1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene CAS No. 61442-01-1](/img/structure/B14587422.png)
1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of two chlorine atoms attached to the benzene ring at the 1 and 4 positions, and a sulfonyl group linked through an ethenyl bridge. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene typically involves multiple steps, starting from benzene. The initial step often includes the chlorination of benzene to introduce chlorine atoms at the desired positions. This can be achieved using chlorine gas in the presence of a catalyst such as ferric chloride .
This can be done through a series of electrophilic aromatic substitution reactions, where the benzene ring is activated by the presence of electron-withdrawing groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonation processes. These processes are typically carried out in reactors designed to handle the exothermic nature of the reactions and to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chlorine atoms .
Applications De Recherche Scientifique
1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene exerts its effects involves interactions with various molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The chlorine atoms and the ethenyl bridge also play roles in determining the compound’s overall chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dichlorobenzene: Lacks the sulfonyl and ethenyl groups, making it less reactive in certain types of reactions.
2,5-Dichlorostyrene: Similar structure but lacks the sulfonyl group, affecting its chemical properties and applications.
Uniqueness
1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene is unique due to the presence of both chlorine atoms and the sulfonyl-ethenyl bridge.
Propriétés
Numéro CAS |
61442-01-1 |
|---|---|
Formule moléculaire |
C10H8Cl2O2S2 |
Poids moléculaire |
295.2 g/mol |
Nom IUPAC |
1,4-dichloro-2-(2-ethenylsulfonylethenylsulfanyl)benzene |
InChI |
InChI=1S/C10H8Cl2O2S2/c1-2-16(13,14)6-5-15-10-7-8(11)3-4-9(10)12/h2-7H,1H2 |
Clé InChI |
TWSQAPMPQILWQB-UHFFFAOYSA-N |
SMILES canonique |
C=CS(=O)(=O)C=CSC1=C(C=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



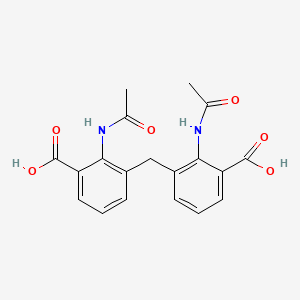
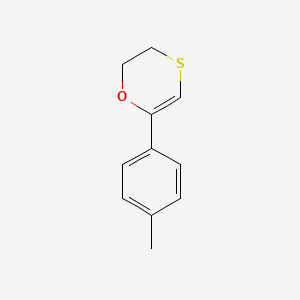
![2-[(18-Bromooctadecyl)oxy]oxane](/img/structure/B14587367.png)
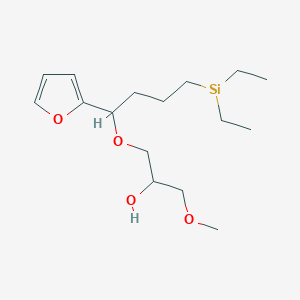
![Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14587401.png)
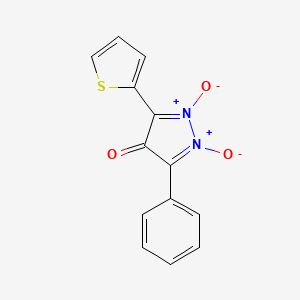

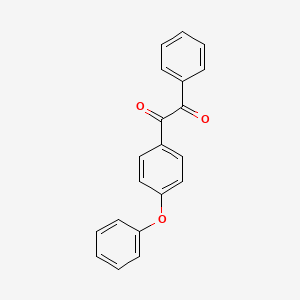
![N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14587412.png)
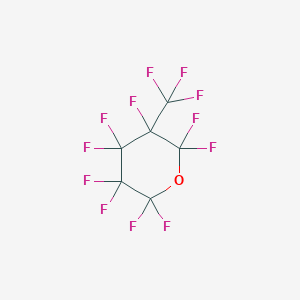
![6-[(4-Chlorophenyl)methyl]-2,6-dimethylcyclohexa-2,4-dien-1-one](/img/structure/B14587421.png)

![3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14587434.png)
